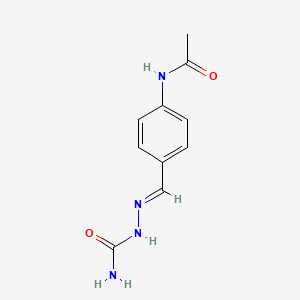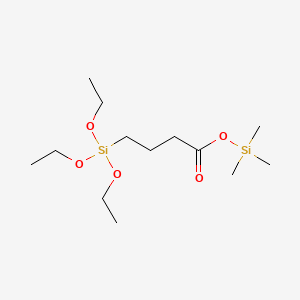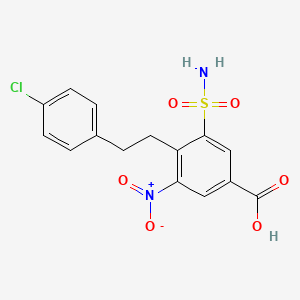
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide is a synthetic organic compound belonging to the isoquinoline class of alkaloids. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide typically involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as sodium hydroxide or other bases to facilitate the formation of the isoquinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s effects on cellular signaling pathways contribute to its therapeutic potential .
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 3,4-Dihydronaphthalen-1(2H)-one derivatives
- 4-(3,4-Dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one .
Uniqueness
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
57543-00-7 |
|---|---|
分子式 |
C20H24BrNO4 |
分子量 |
422.3 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C20H23NO4.BrH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12H,7-9H2,1-4H3;1H |
InChIキー |
JEMWDQUZUKAGKZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OC)OC)OC.[Br-] |
関連するCAS |
6957-27-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


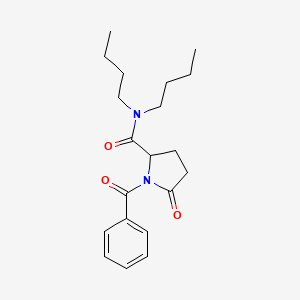
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)

![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
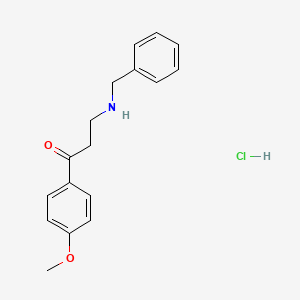

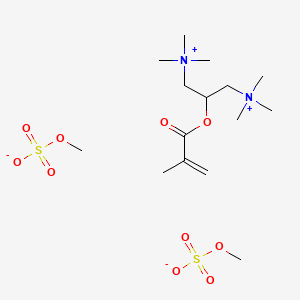
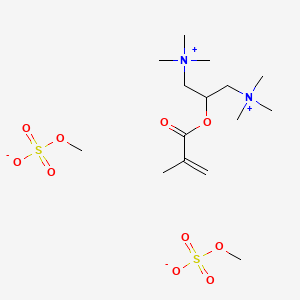
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
